molecular formula C10H15NOS B1338736 (R)-2-Amino-3-(benzylthio)propan-1-ol CAS No. 85803-43-6

(R)-2-Amino-3-(benzylthio)propan-1-ol

Cat. No.: B1338736
CAS No.: 85803-43-6
M. Wt: 197.3 g/mol
InChI Key: AUOITUNWAPLMBM-SNVBAGLBSA-N
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Description

(R)-2-Amino-3-(benzylthio)propan-1-ol, also known as (R)-BTP, is a chiral thiol compound that has recently been the subject of much scientific research. It has been used in a wide range of applications, including biochemical and physiological studies, as well as lab experiments.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

(R)-2-Amino-3-(benzylthio)propan-1-ol is involved in enantioselective synthesis and catalysis processes. It has been used as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, showing that the stereochemical outcome of the reaction is controlled by the chiral benzylic carbon bearing the amino group. This process leads to the production of various chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).

Chemoenzymatic Synthesis

The compound plays a significant role in chemoenzymatic synthesis. For example, it's used in the synthesis of optically active phosphinic analogues of S-substituted sulfur-containing amino acids. The interaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol catalyzed by pyridoxal-5'-phosphate-dependent L-methionine-γ-lyase affords (R)-1-amino-3-(benzylthio)propylphosphinic acid. This product can then be converted into the (R)-isomers of phosphinic analogues of homocysteine and methionine, showcasing its versatility in synthetic organic chemistry (Alferov et al., 2003).

Molecular Recognition and Structural Analysis

The compound is used in molecular recognition and structural analysis studies. For instance, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained via simple chemical and bio-catalytic steps involving this compound, was used as a chiral solvating agent for molecular recognition of the enantiomers of acids. The discrimination of isomers was detected by NMR or fluorescence spectroscopy, which is crucial in the structural determination and analysis of various organic compounds (Khanvilkar & Bedekar, 2018).

Synthesis of Polyamines

This compound is also utilized in the synthesis of multifunctional polycationic polyamines, which are important in drug and gene delivery. A study described the synthesis of a polyamine by forming a self-assembling amino aldehyde from the corresponding amino alcohol with horse liver alcohol dehydrogenase (HLADH), followed by reduction. This innovative approach provided a broad range of possible polyamine products since many amino alcohols are putative substrates for HLADH, showing the versatility of this compound in synthesizing complex polyamine structures (Cassimjee et al., 2012).

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOITUNWAPLMBM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516548
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-43-6
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the study's findings on (R)-2-Amino-3-(benzylthio)propan-1-ol in the context of α-glucosidase inhibition?

A1: The study investigated a series of 2-cyano-6-oxazolopiperidine derivatives as potential inhibitors of glycosidases, including α-glucosidase. Researchers found that the diastereomer derived from this compound exhibited the most potent inhibitory activity against α-glucosidase with a Ki of 77mM []. This finding suggests that incorporating this compound into the structure of these piperidine derivatives can significantly influence their ability to inhibit α-glucosidase. This information is valuable for further developing more potent and selective α-glucosidase inhibitors, which hold therapeutic potential for managing conditions like type 2 diabetes.

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